6-(1,2-dihydroxypropyl)-2-methylsulfanyl-3H-pteridin-4-one
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Overview
Description
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is a complex organic compound known for its unique structure and properties This compound is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanidine and dihydroxyacetone.
Introduction of the Hydroxy and Dihydroxypropyl Groups: The hydroxy and dihydroxypropyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Methylthio Group: The methylthio group is incorporated via a nucleophilic substitution reaction using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, methylthiol.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the development of fluorescent labels and indicators for analytical purposes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine involves its interaction with specific molecular targets and pathways. The hydroxy and dihydroxypropyl groups facilitate binding to enzymes and receptors, influencing various biochemical processes. The methylthio group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-(methylthio)pteridine: A closely related compound with similar structural features.
7,8-Dihydroneopterin 3’-triphosphate: Another pteridine derivative with distinct biological roles.
Uniqueness
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its distinct structure allows for diverse interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(1,2-dihydroxypropyl)-2-methylsulfanyl-3H-pteridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMPVLRJGFJVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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